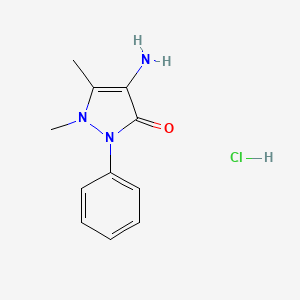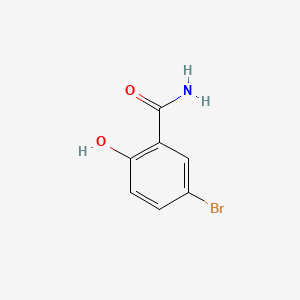![molecular formula C15H14BrNO4S B1265570 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 37642-61-8](/img/structure/B1265570.png)
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those related to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, involves the formation of new ligands and their transition metal complexes. These processes are characterized by the use of physical, spectral, and analytical methods to deduce the nature of bonding and structure of the synthesized compounds (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide-derived compounds, including variants of the target compound, demonstrates significant geometrical constancy despite the ability of substituent groups to modulate overall molecular properties. For instance, the crystal structures of certain sulfones show how electronic charge transfer mainly occurs from the amino to the sulfonyl group, affecting the molecular geometry and intermolecular interactions (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Reactions and Properties
Chemical reactions involving 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its derivatives can include reactions with transition metals, leading to the formation of complexes with octahedral geometry. These reactions are indicative of the compound's ability to act as a ligand and participate in forming metal complexes with potential biological activity (Chohan & Shad, 2011).
Physical Properties Analysis
Physical properties such as magnetic susceptibility, conductivity, and spectral data (IR, NMR, electronic, mass spectrometry) play a crucial role in characterizing the synthesized compounds and understanding their structure and bonding nature. These properties are essential for deducing the molecular structure and evaluating the compound's potential applications (Chohan & Shad, 2011).
Chemical Properties Analysis
The chemical properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid derivatives, particularly their reactivity with other chemical species, are influenced by the presence of the sulfonyl and amino groups. These groups affect the compound's reactivity, enabling it to undergo various chemical transformations and form complexes with metals, which can be explored for their biological activities (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antimicrobial Agents
- Asymmetric Synthesis : This compound and its derivatives have been used in asymmetric synthesis. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the active enantiomer's absolute configuration involved a compound structurally similar to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (Tucker & Chesterson, 1988).
- Antimicrobial Action : Research on amino acid conjugated sulfonamides, including derivatives of this compound, demonstrated potential as antiulcer agents and showed efficacy in in vivo models. This highlights its relevance in developing novel antimicrobial agents (Sahoo & Subudhi, 2014).
Organometallic Chemistry and Catalysis
- Organometallic Reactions : The compound's derivatives have been used in organometallic chemistry. For instance, a study on N-sulfonylated β-amino alcohols showed the correlation of electronic properties with sulfonyl group substituents, demonstrating its significance in catalytic reactions (Wu & Gau, 2003).
Molecular Design and Drug Discovery
- Molecular Design : The compound has been part of the molecular design process in creating new compounds with potential antimicrobial properties. This indicates its role in drug discovery, especially in the context of fighting specific bacterial infections (Apostol et al., 2022).
Coordination Chemistry
- Coordination Compounds : Its derivatives have been studied in coordination chemistry, examining their interaction with metals like palladium, which can have implications in catalysis and material science (Warnke & Trojanowska, 1993).
Photophysical Applications
- Dye-Sensitized Solar Cells : Derivatives have been used in the synthesis of organic dyes for applications in dye-sensitized solar cells, indicating its role in renewable energy research (Robson et al., 2013).
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNRJWNBXEQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958693 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
37642-61-8 |
Source


|
| Record name | Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

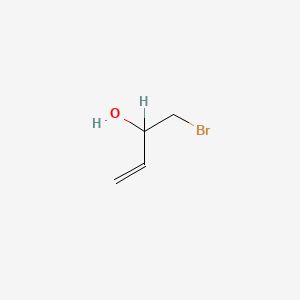
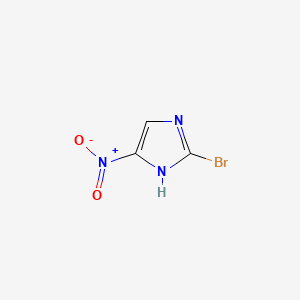
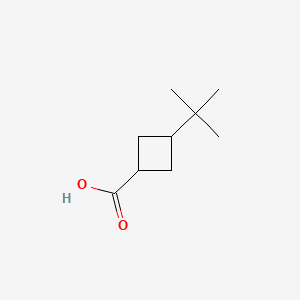
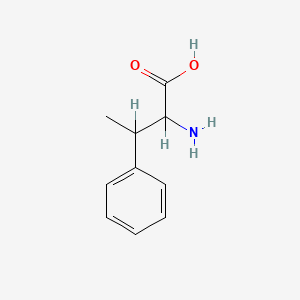
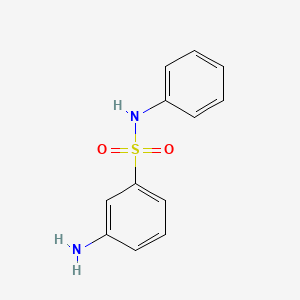
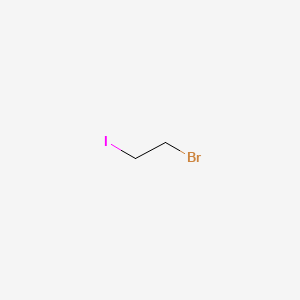



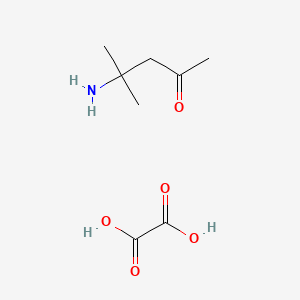
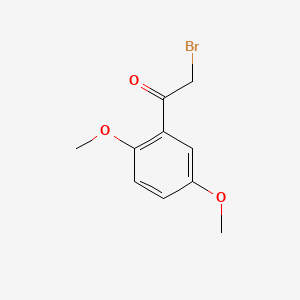
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
